Bis(2-phenylsulfanylphenyl)diazene
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Overview
Description
Bis(2-phenylsulfanylphenyl)diazene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-phenylsulfanylphenyl)diazene typically involves the reaction of 2-phenylsulfanylphenylamine with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite in the presence of hydrochloric acid, followed by the addition of a reducing agent such as sodium sulfite to yield the desired diazene compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenylsulfanylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the diazene moiety to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Bis(2-phenylsulfanylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of bis(2-phenylsulfanylphenyl)diazene involves its interaction with specific molecular targets, leading to various biological effects. The compound can undergo redox reactions, influencing cellular processes by modulating oxidative stress levels. Additionally, its ability to form stable complexes with biomolecules, such as proteins and nucleic acids, contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Bisazobenzene derivatives: These compounds share a similar diazene moiety but differ in the substituents attached to the phenyl rings.
Phenazine derivatives: These compounds have a similar nitrogen-containing structure but differ in their overall framework and properties.
Uniqueness
Bis(2-phenylsulfanylphenyl)diazene is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
62156-81-4 |
---|---|
Molecular Formula |
C24H18N2S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
bis(2-phenylsulfanylphenyl)diazene |
InChI |
InChI=1S/C24H18N2S2/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)25-26-22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18H |
InChI Key |
VQQBRBJYXGGNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=NC3=CC=CC=C3SC4=CC=CC=C4 |
Origin of Product |
United States |
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